molecular formula C5H8N4 B2704238 4-Ethyl-1,3,5-triazin-2-amine CAS No. 30360-34-0

4-Ethyl-1,3,5-triazin-2-amine

Cat. No. B2704238
CAS RN: 30360-34-0
M. Wt: 124.147
InChI Key: IUBANARRFVKYIF-UHFFFAOYSA-N
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Description

4-Ethyl-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a class of nitrogenous organic compounds . These compounds are known for their wide range of biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties . They are also used in the synthesis of high-energy materials due to their high heats of formation, better stability, and high nitrogen content .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often starts from readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), displacing the chlorine atoms sequentially by aryloxy, arylamino, or arylthio moieties . The use of microwave irradiation can reduce the synthesis time and increase the yield and purity .


Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives is characterized by a 1,3,5-triazine ring, which is a type of nitrogenous organic compound . The structure of these compounds can be confirmed using various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectra .


Chemical Reactions Analysis

1,3,5-Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions . For example, the chlorine atoms in cyanuric chloride can be replaced by other groups to give several variants of 1,3,5-triazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives can vary widely depending on their specific structures. For example, some 1,3,5-triazine derivatives are known to have high melting points and large enthalpies of formation .

Scientific Research Applications

Antimicrobial Activity

1,3,5-Triazine derivatives, including 4-Ethyl-1,3,5-triazin-2-amine, have been investigated for their antimicrobial properties . Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli . This makes them potential candidates for the development of new antimicrobial drugs.

Antimalarial Properties

1,3,5-Triazine derivatives are known to exhibit antimalarial activities . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the development of antimalarial drugs.

Anti-cancer Activity

1,3,5-Triazine derivatives have been found to exhibit anti-cancer activities . Therefore, 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in cancer treatment.

Anti-viral Properties

1,3,5-Triazine derivatives have also been found to exhibit anti-viral activities . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the development of antiviral drugs.

Use in Synthesis of Other Compounds

4-Ethyl-1,3,5-triazin-2-amine can be used as an intermediate in the synthesis of other triazine compounds . This makes it a valuable compound in chemical synthesis.

Use in Polymer Photostabilisers

1,3,5-Triazines are known for their applications in different fields, including the production of polymer photostabilisers . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the production of these photostabilisers.

Use in Herbicides

1,3,5-Triazines are also used in the production of herbicides . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the production of herbicides.

Use in Antineoplastic Drugs

Some 1,3,5-triazinic compounds are used as antineoplastic drugs for treating various types of cancer . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the development of these drugs.

Mechanism of Action

Target of Action

Triazine derivatives, which include 4-ethyl-1,3,5-triazin-2-amine, are known to interact with various biological targets

Mode of Action

It is known that triazine derivatives can interact with their targets through various mechanisms, such as π–π stacking and hydrogen bonding . The specific interactions of 4-Ethyl-1,3,5-triazin-2-amine with its targets would depend on the nature of these targets.

Biochemical Pathways

Triazine derivatives are known to be involved in various biological activities, including antimicrobial, antiviral, and anticancer activities . The specific pathways affected by 4-Ethyl-1,3,5-triazin-2-amine would depend on its specific targets and mode of action.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability

Result of Action

Given the known biological activities of triazine derivatives , it is possible that 4-Ethyl-1,3,5-triazin-2-amine could have similar effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-1,3,5-triazin-2-amine. For instance, the compound’s stability could be affected by temperature Additionally, the compound’s action and efficacy could be influenced by the specific biological environment in which it is used

Future Directions

The synthesis and properties of nitrogen-rich compounds like 1,3,5-triazine derivatives continue to be a significant focus of research due to their potential applications in various fields, including medicine and high-energy materials . Future research may focus on designing new derivatives with improved properties, such as increased thermal stability, reduced sensitivity, and enhanced biological activity .

properties

IUPAC Name

4-ethyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-2-4-7-3-8-5(6)9-4/h3H,2H2,1H3,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBANARRFVKYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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